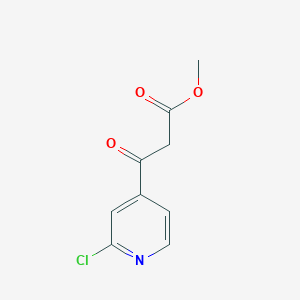

Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate

Description

Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate (CAS: 682811-11-6) is a β-ketoester derivative with the molecular formula C₉H₈ClNO₃ and a molecular weight of 213.62 g/mol . Its structure features a methyl ester group, a 3-oxopropanoate backbone, and a 2-chloropyridin-4-yl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds for pharmaceuticals and agrochemicals. Its reactive β-ketoester moiety enables participation in condensation and cyclization reactions, making it valuable for constructing complex molecular architectures .

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate |

InChI |

InChI=1S/C9H8ClNO3/c1-14-9(13)5-7(12)6-2-3-11-8(10)4-6/h2-4H,5H2,1H3 |

InChI Key |

KQBHNZCYKVFEQW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate typically involves the reaction of 2-chloropyridine with a suitable esterifying agent. One common method involves the use of methyl acetoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.

Reduction: The carbonyl group can be reduced to an alcohol.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are typically used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Nucleophilic substitution: Products include various substituted pyridine derivatives.

Reduction: The major product is the corresponding alcohol.

Oxidation: Products include carboxylic acids and other oxidized compounds.

Scientific Research Applications

Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate with analogous β-ketoester derivatives, focusing on structural variations, physicochemical properties, and synthetic applications.

Structural and Functional Group Variations

Research Findings and Trends

Yield Optimization : highlights a batch-mode synthesis for tert-butyl derivatives, suggesting scalable protocols for industrial applications. However, nitro-substituted analogs () require further refinement to improve yields .

Computational and Crystallographic Tools : Programs like SHELXL () and ORTEP-3 () are critical for analyzing the structural and electronic properties of these compounds, enabling rational design of derivatives with tailored reactivity .

Biological Activity : While direct biological data are absent in the evidence, pyridine and pyrimidine β-ketoesters are frequently employed in drug discovery, targeting receptors such as mGlu2/3 () .

Biological Activity

Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chloropyridine ring and a propanoate moiety, which contribute to its chemical reactivity. The molecular formula is with a molecular weight of approximately 213.618 g/mol. The presence of both carbonyl and ester functional groups enhances its reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity.

- Cellular Interaction : The compound may bind to cellular components, influencing various biological processes such as inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that it may reduce inflammation markers in cellular models, indicating its potential utility in treating inflammatory diseases.

Study on Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound has varying levels of activity against different bacterial strains, with the lowest MIC observed against E. coli.

Anti-inflammatory Study

In another study focusing on anti-inflammatory effects, this compound was tested in a cellular model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 80 |

| TNF-alpha | 120 | 50 |

This reduction highlights the compound's potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.